N-[5-(5-chlorothiophen-2-yl)pyridin-2-yl]-6-oxo-1H-pyridazine-3-carboxamide
Description
N-[5-(5-chlorothiophen-2-yl)pyridin-2-yl]-6-oxo-1H-pyridazine-3-carboxamide is a complex organic compound that features a pyridazine core with various functional groups attached
Properties
IUPAC Name |
N-[5-(5-chlorothiophen-2-yl)pyridin-2-yl]-6-oxo-1H-pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN4O2S/c15-11-4-3-10(22-11)8-1-5-12(16-7-8)17-14(21)9-2-6-13(20)19-18-9/h1-7H,(H,19,20)(H,16,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVATWMDJZRZUNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CC=C(S2)Cl)NC(=O)C3=NNC(=O)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(5-chlorothiophen-2-yl)pyridin-2-yl]-6-oxo-1H-pyridazine-3-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the pyridazine core, followed by the introduction of the chlorothiophene and pyridine groups through various coupling reactions. The final step often involves the formation of the carboxamide group under specific conditions, such as using amide coupling reagents like EDCI or HATU in the presence of a base like DIPEA.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[5-(5-chlorothiophen-2-yl)pyridin-2-yl]-6-oxo-1H-pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms on the aromatic rings can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-Chloroperoxybenzoic acid) for sulfoxidation.
Reduction: Reagents like Pd/C (Palladium on Carbon) with hydrogen gas for nitro reduction.
Substitution: Reagents like NaH (Sodium Hydride) or K2CO3 (Potassium Carbonate) in polar aprotic solvents for nucleophilic aromatic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.
Scientific Research Applications
N-[5-(5-chlorothiophen-2-yl)pyridin-2-yl]-6-oxo-1H-pyridazine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[5-(5-chlorothiophen-2-yl)pyridin-2-yl]-6-oxo-1H-pyridazine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the biological context and the specific target.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(5-bromothiophen-2-yl)pyridin-2-yl]-6-oxo-1H-pyridazine-3-carboxamide
- N-[5-(5-methylthiophen-2-yl)pyridin-2-yl]-6-oxo-1H-pyridazine-3-carboxamide
Uniqueness
N-[5-(5-chlorothiophen-2-yl)pyridin-2-yl]-6-oxo-1H-pyridazine-3-carboxamide is unique due to the presence of the chlorothiophene group, which can impart distinct electronic properties and reactivity compared to its analogs with different substituents on the thiophene ring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
